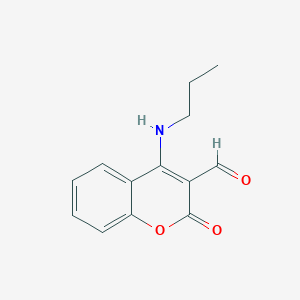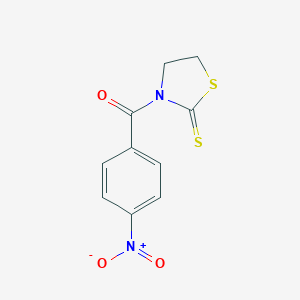
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione
描述
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione, also known as NBTT, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thiazolidine derivative that possesses a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. NBTT has been synthesized using various methods, and its mechanism of action has been extensively studied. In
作用机制
The mechanism of action of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione is not fully understood, but it is believed to involve the interaction of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione with various biological molecules, such as enzymes and receptors. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to inhibit the activity of various enzymes, such as urease, acetylcholinesterase, and carbonic anhydrase. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been shown to bind to various receptors, such as GABA(A) and benzodiazepine receptors. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
生化和生理效应
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor function, and the induction of apoptosis in cancer cells. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been reported to have antioxidant and anti-inflammatory properties. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines in vitro and in vivo. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to have low toxicity and is well tolerated by animals and humans.
实验室实验的优点和局限性
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can be used as a scaffold to design and synthesize new compounds with improved biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can also be used as a probe to study the structure and function of various biological molecules. However, 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has some limitations for lab experiments, including its low solubility in water and some organic solvents. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione can also be unstable under certain conditions, such as high temperature and pH.
未来方向
There are several future directions for the research and development of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione. One direction is to design and synthesize new 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione derivatives with improved biological activities and pharmacokinetic properties. Another direction is to study the structure and function of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives using various techniques, such as X-ray crystallography and NMR spectroscopy. Another direction is to investigate the potential applications of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives in various fields of scientific research, such as drug discovery, agriculture, and environmental science. Finally, more studies are needed to understand the mechanism of action and the biochemical and physiological effects of 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione and its derivatives.
科学研究应用
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been extensively studied for its biological activities and potential applications in various fields of scientific research. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been reported to possess antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been shown to have anti-inflammatory and anticancer properties. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has been used as a scaffold to design and synthesize new compounds with improved biological activities. 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione has also been used as a probe to study the structure and function of various biological molecules, such as enzymes and receptors.
属性
CAS 编号 |
1438-01-3 |
|---|---|
产品名称 |
3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione |
分子式 |
C10H8N2O3S2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
(4-nitrophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C10H8N2O3S2/c13-9(11-5-6-17-10(11)16)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2 |
InChI 键 |
PWTXCYNQGVBMDJ-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1CSC(=S)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

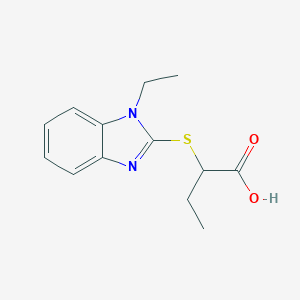
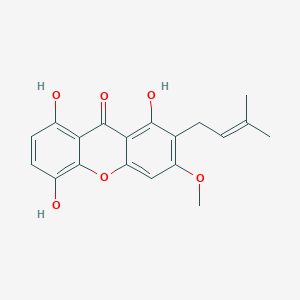

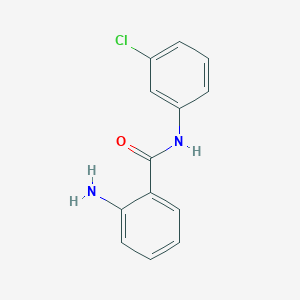
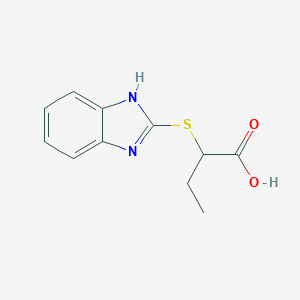
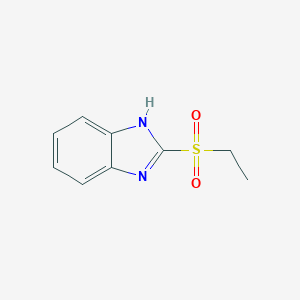
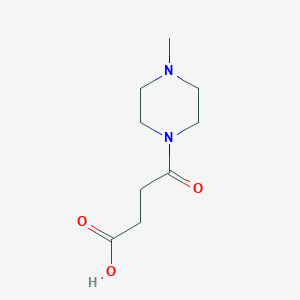
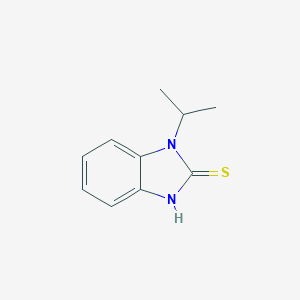
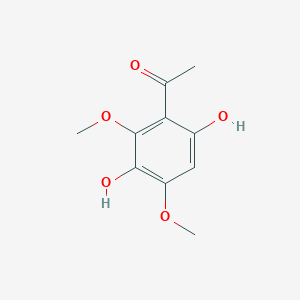
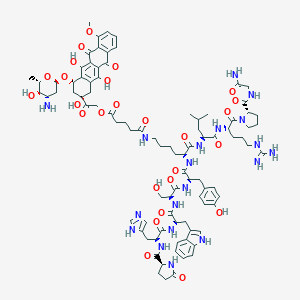

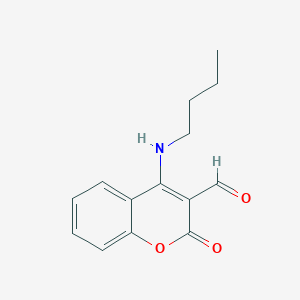
![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)
